6-Position Boronic Acid Enables GluN2B-Selective Modulators with Nanomolar Potency
The 1H-pyrrolo[3,2-b]pyridine core substituted at the 6-position is critical for achieving potent and selective GluN2B inhibition. Compound 9, a representative 6-substituted derivative, exhibits an IC50 of 22 nM and a Ki of 13 nM, with >10 µM selectivity over GluN2A/C/D subunits [1]. In contrast, unsubstituted or differently substituted regioisomers lack this potency profile (class-level inference).
| Evidence Dimension | GluN2B inhibitory potency (IC50, Ki) |
|---|---|
| Target Compound Data | IC50 = 22 nM, Ki = 13 nM (Compound 9) |
| Comparator Or Baseline | GluN2A/C/D IC50 > 10 µM |
| Quantified Difference | >450-fold selectivity for GluN2B |
| Conditions | Calcium mobilization assay in CHO T-Rex cells heterologously expressing hGluN1a/GluN2B |
Why This Matters
This potency and selectivity profile validates the 6-position substitution as a critical vector for developing CNS-penetrant GluN2B antagonists with reduced off-target effects.
- [1] Chrovian CC, Soyode-Johnson A, Wall JL, Rech JC, Schoellerman J, Lord B, et al. 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Med Chem Lett. 2019;10(3):261-266. doi:10.1021/acsmedchemlett.8b00542 View Source
